molecular formula C15H23N3O3S B5868764 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea

Cat. No. B5868764
M. Wt: 325.4 g/mol
InChI Key: SNEPHTRFINPHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro and in vivo.

Mechanism Of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea scavenges ROS by donating a hydrogen atom to the free radical, thereby neutralizing it. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can also chelate metal ions, which can catalyze the production of ROS. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes.

Biochemical And Physiological Effects

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against oxidative stress-induced cell death in various cell types. It has also been shown to reduce inflammation and improve vascular function. In animal models, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against ischemia-reperfusion injury and reduce infarct size in the heart. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea in lab experiments is its antioxidant properties, which can help to protect cells from oxidative stress. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is also relatively stable and can be easily synthesized and purified. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is that it can chelate metal ions, which can interfere with certain assays. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea. One area of interest is the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea analogs with improved antioxidant properties and reduced off-target effects. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea could be used as a therapeutic agent in diseases characterized by oxidative stress, such as cardiovascular disease and cancer.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can be synthesized by reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine. The reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea, which can be purified by recrystallization. The chemical structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is shown below:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been widely used in scientific research due to its antioxidant properties. It has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has also been used to investigate the effects of oxidative stress on cellular and molecular processes.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-19-13-4-3-12(11-14(13)20-2)5-6-16-15(22)17-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEPHTRFINPHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea

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